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molecular formula C9H10O3 B053570 3-Methoxyphenylglyoxal hydrate CAS No. 118888-62-3

3-Methoxyphenylglyoxal hydrate

Cat. No. B053570
M. Wt: 166.17 g/mol
InChI Key: PYZRPDUYVRBPMI-UHFFFAOYSA-N
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Patent
US09249130B2

Procedure details

3-(Methylsulfanyl)-5-(3-methoxyphenyl)-1,2,4-triazine (1.01 g, 79%) was prepared from methyl hydrazinecarbimidothioate (0.58 g, 5.50 mmol) and 3-methoxyphenylglyoxal monohydrate (1.00 g, 5.50 mmol) according to the general procedure of Preparation 2.
Name
methyl hydrazinecarbimidothioate
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]([S:5][CH3:6])=[NH:4])[NH2:2].O.[CH3:8][O:9][C:10]1[CH:11]=[C:12]([C:16]([CH:18]=O)=O)[CH:13]=[CH:14][CH:15]=1>>[CH3:6][S:5][C:3]1[N:1]=[N:2][CH:18]=[C:16]([C:12]2[CH:13]=[CH:14][CH:15]=[C:10]([O:9][CH3:8])[CH:11]=2)[N:4]=1 |f:1.2|

Inputs

Step One
Name
methyl hydrazinecarbimidothioate
Quantity
0.58 g
Type
reactant
Smiles
N(N)C(=N)SC
Name
Quantity
1 g
Type
reactant
Smiles
O.COC=1C=C(C=CC1)C(=O)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the general procedure of Preparation 2

Outcomes

Product
Name
Type
product
Smiles
CSC=1N=NC=C(N1)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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